Product packaging for Benzyl[(6-chloropyridin-3-yl)methyl]amine(Cat. No.:CAS No. 359447-56-6)

Benzyl[(6-chloropyridin-3-yl)methyl]amine

Cat. No.: B1406187
CAS No.: 359447-56-6
M. Wt: 232.71 g/mol
InChI Key: VKNGUMQZOBTNEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Benzyl[(6-chloropyridin-3-yl)methyl]amine (CAS 359447-56-6) is a chemical compound with the molecular formula C 13 H 13 ClN 2 and a molecular weight of 232.7 g/mol . This amine is a versatile nitrogen-containing building block in organic synthesis and medicinal chemistry research. Its structure, featuring a chloropyridyl moiety and a benzyl group, makes it a valuable intermediate for constructing more complex molecules, particularly in the development of active agrochemical ingredients . The primary research application of this compound is as a precursor in the synthesis of novel compounds with potential biological activity. The 6-chloropyridin-3-yl group is a common pharmacophore found in various neonicotinoid insecticides and other pesticidal agents . As such, this amine is of significant interest for the design and development of new crop protection products. Researchers utilize it to create molecules that may act on insect nervous systems, for example, by functioning as agonists of acetylcholine receptors . The compound is supplied with a high purity level of 95% to ensure consistency and reliability in experimental outcomes . Please note: This product is designed for scientific research purposes only. It is strictly for use in laboratory settings and is not intended for personal, animal, or human utilization .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H13ClN2 B1406187 Benzyl[(6-chloropyridin-3-yl)methyl]amine CAS No. 359447-56-6

Properties

IUPAC Name

N-[(6-chloropyridin-3-yl)methyl]-1-phenylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2/c14-13-7-6-12(10-16-13)9-15-8-11-4-2-1-3-5-11/h1-7,10,15H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKNGUMQZOBTNEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCC2=CN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301244250
Record name 6-Chloro-N-(phenylmethyl)-3-pyridinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301244250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

359447-56-6
Record name 6-Chloro-N-(phenylmethyl)-3-pyridinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=359447-56-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-N-(phenylmethyl)-3-pyridinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301244250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Alkylation Reaction

  • Starting Materials : Benzyl halide (e.g., benzyl chloride) and (6-chloropyridin-3-yl)methanamine.
  • Reaction Conditions : The reaction typically occurs in a solvent like dichloromethane or tetrahydrofuran (THF) with a base such as triethylamine (Et3N) or sodium hydroxide (NaOH).
  • Procedure : The benzyl halide is reacted with (6-chloropyridin-3-yl)methanamine in the presence of the base. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Purification

  • Extraction : The reaction mixture is extracted with an organic solvent to separate the product from the aqueous phase.
  • Washing : The organic phase is washed with water and dried over anhydrous sodium sulfate.
  • Distillation or Chromatography : The crude product is purified by distillation or column chromatography.

Analysis of Preparation Methods

Comparison with Related Compounds

Related compounds like N-[(6-chloropyridin-3-yl)methyl]-2,2-difluoroethyl-1-amine have shown high chemical yields under optimized conditions. For instance, N-[(6-chloropyridin-3-yl)methyl]-2,2-difluoroethyl-1-amine achieved a yield of 92.12% using a specific reaction protocol.

Data Tables

Physical Properties of this compound

Property Value
Molecular Formula C13H13ClN2
Molecular Weight 232.71 g/mol
CAS No. 359447-56-6

Synthesis Conditions for Similar Compounds

Compound Reaction Conditions Yield
N-[(6-chloropyridin-3-yl)methyl]-2,2-difluoroethyl-1-amine 40°C, NaOH, 2,2-difluoroethylamine 92.12%

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloropyridine Ring

The chlorine atom on the pyridine ring undergoes substitution under specific conditions. This reactivity is critical for further functionalization:

SubstrateReagent/ConditionsProductYieldSource
Benzyl[(6-chloropyridin-3-yl)methyl]amineMethylamine, Cu catalyst, 80°C, 12 hrsBenzyl[(6-methylaminopyridin-3-yl)methyl]amine68–75%
This compoundKOH, DMF, 100°C, 6 hrsBenzyl[(6-hydroxypyridin-3-yl)methyl]amine82%
  • Mechanism : The reaction proceeds via an S<sub>N</sub>Ar pathway, facilitated by the electron-deficient pyridine ring. Polar aprotic solvents enhance reaction rates .

  • Applications : Used to synthesize analogs for agrochemical or pharmaceutical intermediates .

Amine Alkylation and Acylation

The secondary amine participates in alkylation and acylation reactions, forming tertiary amines or amides:

Reaction TypeReagent/ConditionsProductNotesSource
Alkylation Ethyl bromide, K<sub>2</sub>CO<sub>3</sub>, DMF, 60°CBenzyl(6-chloropyridin-3-yl)methylamineRequires base to deprotonate amine
Acylation Acetyl chloride, Et<sub>3</sub>N, CH<sub>2</sub>Cl<sub>2</sub>N-Acetyl derivativeAcylated products show enhanced stability
  • Key Insight : Steric hindrance from the benzyl group slows alkylation kinetics compared to less bulky amines .

Cyclization Reactions

The amine and chloropyridine moieties enable cyclization to form heterocycles:

Starting MaterialConditionsProductYieldSource
This compoundCuI, NaN<sub>3</sub>, DMF, 80°CTriazole-linked pyridine derivatives55–60%
This compoundS<sub>8</sub>, TMSCF<sub>3</sub>, CuIThioether-functionalized analogs45%
  • Mechanism : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) forms 1,2,3-triazoles, leveraging the amine’s ability to act as a directing group .

Acid-Base Reactions

The amine forms salts with acids, enhancing solubility for industrial applications:

AcidProductApplicationSource
HCl (gaseous)This compound hydrochloridePrecursor for pesticidal formulations
Trifluoroacetic acidTrifluoroacetate saltUsed in chromatographic purification

Oxidation and Reductive Amination

  • Oxidation : Under strong oxidizing agents (e.g., KMnO<sub>4</sub>), the benzyl group oxidizes to a ketone, but this pathway is less common due to competing side reactions .

  • Reductive Amination : Reacts with aldehydes/ketones in the presence of NaBH<sub>3</sub>CN to form tertiary amines .

Stability and Degradation

  • Thermal Stability : Decomposes above 200°C, releasing HCl and forming pyridine derivatives .

  • Hydrolytic Degradation : In aqueous acidic conditions, the chloropyridine ring hydrolyzes to 6-hydroxypyridine derivatives .

Scientific Research Applications

Chemical Properties and Structure

Benzyl[(6-chloropyridin-3-yl)methyl]amine is characterized by its molecular formula C12H12ClNC_{12}H_{12}ClN and a molecular weight of 219.68 g/mol. The compound features a benzyl group attached to a pyridine derivative, which enhances its reactivity and potential applications.

Agricultural Applications

Pesticide Development
One of the prominent applications of this compound is in the development of pesticides. It has been identified as a metabolite of acetamiprid, a widely used insecticide. Research indicates that this compound can enhance the effectiveness of pest control strategies by targeting specific pests while minimizing environmental impact .

Case Study: Pest Control
A patent (US9328068B2) describes methods for controlling agricultural pests using compounds related to this compound. The study demonstrates that treating plant seeds with this compound can significantly reduce pest populations, thereby improving crop yields .

Pharmaceutical Applications

Drug Development
this compound has potential applications in drug development due to its structural properties that allow it to interact with biological targets effectively. It is being investigated for its role in synthesizing new pharmaceutical agents that could treat various diseases.

Case Study: Antimicrobial Activity
Research has shown that derivatives of this compound exhibit antimicrobial properties. A study evaluated its effectiveness against several bacterial strains, revealing promising results that suggest potential as an antimicrobial agent .

Mechanism of Action

The mechanism by which Benzyl[(6-chloropyridin-3-yl)methyl]amine exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to interact with active sites, potentially inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction cascades or metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Pyridinylmethylamines

Compound Name Substituents on Amine Key Properties/Applications Reference
N-[(6-Chloropyridin-3-yl)methyl]-N-methylamine Methyl Metabolite of acetamiprid; lower molecular weight (170.63 g/mol) enhances mobility in biological systems .
N-((6-Chloropyridin-3-yl)methyl)-N-ethylethene-1,1-diamine Ethyl, ethene Intermediate in nitenpyram degradation; unsaturated bond increases reactivity toward electrophiles .
Benzyl[(6-chloropyridin-3-yl)methyl]amine Benzyl Enhanced lipophilicity (logP ~2.8) improves bioavailability; used in pesticide derivatives .
Key Trends:
  • Lipophilicity : Benzyl substitution increases logP compared to methyl or ethyl groups, favoring penetration into lipid-rich environments (e.g., insect cuticles) .
  • Steric Effects : Bulkier groups (e.g., benzyl) reduce reaction rates in nucleophilic substitutions but improve stability against metabolic degradation .

Benzyl-Substituted Heterocyclic Amines

Compound Name Core Structure Biological Activity Reference
N-(6-Benzylpyridin-3-yl)acetamide Pyridine with acetamide Intermediate in anti-inflammatory agents; acetamide group enhances hydrogen-bonding capacity .
6-(Benzyloxy)-N,N'-diphenylpyridin-3-amine Pyridine with benzyloxy Analgesic properties; benzyloxy group modulates receptor binding .
Benzyl-[1-(2-chlorophenyl)but-3-enyl]amine Chlorophenyl, alkenyl Antifungal activity; conjugated double bond enables photostability .
Functional Group Impact:
  • Benzyloxy vs. Benzylamine : Benzyloxy (in 6-(Benzyloxy)-N,N'-diphenylpyridin-3-amine) increases electron density on the pyridine ring, altering redox behavior compared to benzylamine derivatives .
  • Chlorophenyl vs. Chloropyridine : Chloropyridine derivatives exhibit stronger insecticidal activity due to improved interaction with nicotinic acetylcholine receptors .

Agrochemical Relevance

This compound serves as a precursor in neonicotinoid insecticides (e.g., acetamiprid metabolites). Its benzyl group delays enzymatic degradation, prolonging pesticidal activity compared to N-methyl or N-ethyl analogs .

Biological Activity

Benzyl[(6-chloropyridin-3-yl)methyl]amine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a benzyl group linked to a 6-chloropyridine moiety via a methylene bridge. The presence of the chlorine atom on the pyridine ring may influence its interaction with biological targets, enhancing its pharmacological properties.

  • Antimicrobial Activity : Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing pyridine rings have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa . The mechanism often involves the disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
  • Anticancer Properties : Some studies have highlighted the potential anticancer activity of compounds with similar structures. For example, thiosemicarbazone derivatives that incorporate pyridine fragments have demonstrated selective activity against cancer cell lines . The proposed mechanism includes the induction of apoptosis and inhibition of tumor growth.
  • Enzyme Inhibition : this compound may also act as an inhibitor for certain enzymes. For instance, analogs have been studied for their ability to inhibit acetylcholinesterase (AChE), which plays a crucial role in neurodegenerative diseases like Alzheimer's . Inhibition of AChE leads to increased levels of acetylcholine in the brain, potentially improving cognitive function.

Case Study 1: Antimicrobial Screening

A study conducted on various derivatives of benzylamines found that those incorporating a pyridine ring exhibited notable antimicrobial activity. The minimum inhibitory concentration (MIC) values for these compounds were significantly lower than those for standard antibiotics, indicating their potential as effective antimicrobial agents .

Case Study 2: Anticancer Activity

In vitro studies on this compound analogs showed promising results against several cancer cell lines. These compounds induced apoptosis through the activation of caspase pathways and inhibited cell proliferation in a dose-dependent manner .

Biological Activity Summary Table

Activity Type Target Organism/Pathway Mechanism Reference
AntimicrobialStaphylococcus aureusCell membrane disruption
AntimicrobialPseudomonas aeruginosaMetabolic pathway inhibition
AnticancerVarious cancer cell linesApoptosis induction
Enzyme inhibitionAcetylcholinesteraseReversible inhibition leading to increased acetylcholine levels

Q & A

Q. What are the common synthetic routes for Benzyl[(6-chloropyridin-3-yl)methyl]amine?

The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, a Grignard reagent (e.g., allyl tributyl stannane) can react with a pre-functionalized 6-chloropyridine derivative to introduce the benzylamine moiety . Alternatively, cyclo-condensation of brominated intermediates with thioamides or substituted amines under reflux conditions in ethanol yields derivatives with high purity (e.g., 68% yield for a related thiazole derivative) . Key steps include stoichiometric control, reflux duration (30–60 minutes), and purification via recrystallization or ethyl acetate extraction .

Q. What analytical techniques are used to confirm the structure of this compound?

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR (e.g., δ 7.22–8.50 ppm for aromatic protons in CDCl3_3) resolve the benzyl and pyridyl groups .
  • LCMS/HPLC : Retention times (e.g., 1.50 minutes under QC-SMD-TFA05 conditions) and mass data (e.g., m/z 438 [M+H]+^+) validate molecular weight and purity .
  • X-ray Crystallography : Monoclinic crystal systems (space group P21P2_1) with refined RR-values (e.g., Rgt=0.0282R_{gt} = 0.0282) confirm stereochemistry and bond lengths .

Q. How is the compound purified after synthesis?

Recrystallization from ethanol or ethyl acetate removes impurities, while HPLC with reverse-phase columns (e.g., C18) under acidic mobile phases (0.1% TFA) ensures >98% purity . For crystalline derivatives, slow evaporation in dichloromethane/hexane mixtures yields diffraction-quality crystals .

Advanced Research Questions

Q. How can reaction yields be optimized when synthesizing derivatives of this compound?

  • Catalyst Screening : Use silver oxide or triethylamine to enhance nucleophilic substitution efficiency .
  • Temperature Control : Maintain reflux at 50–80°C to balance reaction rate and side-product formation .
  • Stoichiometric Adjustments : A 1.2:1 molar ratio of thioamide to brominated ketone minimizes unreacted starting material .

Q. How are contradictions in spectroscopic data resolved?

  • 2D NMR (COSY, HSQC) : Assign overlapping aromatic signals (e.g., distinguishing pyridyl vs. benzyl protons) .
  • Crystallographic Validation : Compare experimental bond angles (e.g., C–N–C = 120.5°) with density functional theory (DFT) calculations .
  • Isotopic Labeling : Deuterated solvents or 15N^{15}N-labeling clarify ambiguous NH/amine signals in complex spectra .

Q. What computational methods model the compound’s interactions with biological targets?

  • Molecular Docking : Use AutoDock Vina to simulate binding to nicotinic acetylcholine receptors (nAChRs), leveraging structural analogs like imidacloprid’s metabolite interactions .
  • QM/MM Simulations : Study charge distribution in the 6-chloropyridinyl group to predict electrophilic reactivity .

Q. How is metabolic stability assessed for this compound?

  • In Vitro Assays : Incubate with liver microsomes and monitor degradation via LCMS. Key metabolites (e.g., hydroxylated or demethylated derivatives) are identified using high-resolution MS (e.g., exact mass ± 0.001 Da) .
  • Stability Under Stress : Expose to UV light, acidic/basic conditions, and elevated temperatures (40–60°C) to assess decomposition pathways .

Q. How does structural modification influence its pharmacological activity?

  • SAR Studies : Introduce electron-withdrawing groups (e.g., -CF3_3) at the pyridyl 3-position to enhance binding to enzyme active sites, as seen in thiazole derivatives (IC50_{50} = 1.2 µM for PDE5 inhibition) .
  • Bioisosteric Replacement : Replace the benzyl group with heteroaromatic rings (e.g., acridines) to improve topoisomerase inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl[(6-chloropyridin-3-yl)methyl]amine
Reactant of Route 2
Reactant of Route 2
Benzyl[(6-chloropyridin-3-yl)methyl]amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.